- Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed lignin, Bioresource Technology, 2016, 221, 568-575
Cas no 89-83-8 (Thymol)
Thymol Chemical and Physical Properties
Names and Identifiers
-
- 2-Isopropyl-5-methylphenol
- P-CYMEN-3-OL
- PHYMOLSULFONPHTHALEIN
- S NO 879
- THYME CAMPHOR
- THYMOL
- THYMOL BLUE TS
- THYMOL BLUE ETHANOL (50)
- 2-Isopropyl-5-methylphenolneat
- 5-Methyl-2-(propan-2-yl)phenol
- 5-Methyl-2-isopropylphenol
- 5-methyl-2-propan-2-ylphenol
- THYMOL(P)
- 1-hydroxy-2-isopropyl-5-methylbenzene
- 1-methyl-4-isopropyl-3-hydroxybenzene
- 2-isopropyl-5-methyl-phenol
- 3-methyl-6-isopropyl-phenol
- 3-p-Cymenol
- 5-methyl-2-(1-methylethyl)phenol
- 6-Isopropyl-3-methylphenol
- 6-Isopropyl-m-cresol
- Isopropyl cresol
- Thymic acid
- THYMOL, EXTRA PURE, BP
- Thymol (thymol)
- IPMP
- 2-Isopropyl-5-methyl phenol
- m-Thymol
- Phenol, 5-methyl-2-(1-methylethyl)-
- 3-Hydroxy-p-cymene
- 5-Methyl-2-isopropyl-1-phenol
- 3-Methyl-6-isopropylphenol
- p-Cymene, 3-hydroxy-
- 1-Hydroxy-5-methyl-2-isopropylbenzene
- m-Cresol, 6-isopropyl-
- 6-Isopropyl-p-cresol
- Thymol (natural)
- 5-met
- 5-Methyl-2-(1-methylethyl)phenol (ACI)
- Thymol (8CI)
- 1-Methyl-3-hydroxy-4-isopropylbenzene
- 2-Hydroxy-1-isopropyl-4-methylbenzene
- Apiguard
- Marukarep RM
- MeSH ID: D013943
- NSC 11215
- NSC 47821
- NSC 49142
- T 0501
- Thymol Chrystals
- MLS001074692
- SMR000471893
- MLSMR
- thymol;2-isopropyl-5-methyl phenol
- FLE Disinfectant
- Thymol, meets analytical specification of Ph. Eur., BP, NF, 99-101%
- SCHEMBL22165
- EINECS 201-944-8
- CAS-89-83-8
- C09908
- HMS2267P15
- Cleanwell Natural Original Hand Sanitizer Wipes
- THYMOL [WHO-DD]
- Thymol, Pharmaceutical Secondary Standard; Certified Reference Material
- THYMOL [VANDF]
- Thymol, SAJ first grade, >=98.0%
- 5-Methyl-2-Isopropyl Phenol
- InChI=1/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7,11H,1-3H
- AE-562/43461428
- GTPL2499
- Tox21_111613
- BBL011604
- CCG-266209
- 5-methyl-2-(1-methylethyl)-phenol
- LMPR0102090029
- SR-01000763796
- Influenza Care
- Thymol, tested according to Ph.Eur.
- Isopropyl-m-cresol
- NCGC00159373-03
- 89-83-8
- THYMOL [JAN]
- Z57127464
- s5157
- Thymol, analytical standard
- NSC11215
- Thymol; 5-Methyl-2-(methylethyl)phenol
- Chronic Bronchitis Synergy
- FEMA No. 3066
- NSC-11215
- Thymol, >=98.5%
- SR-01000763796-2
- FEMA Number 3066
- FLE Antibacterial Solution
- HY-N6810
- BIDD:ER0658
- UNII-3J50XA376E
- DB02513
- SBI-0653324.0001
- BENZENE,2-HYDROXY,1-ISOPROPYL,4-METHYL THYMOL
- Influenza Care Synergy
- CS-0008421
- 3J50XA376E
- Thymate
- AC-34742
- EPA Pesticide Chemical Code 080402
- THYMOL [EP MONOGRAPH]
- NSC47821
- 3-Hydroxy-1-methyl-4-isopropylbenzene
- CCRIS 7299
- Thymol (TN)
- THYMOL (MART.)
- Common Colds Synergy
- AI3-00708
- Acute Bronchitis Synergy
- THYMOL [MI]
- CHEBI:27607
- THYMOL (EP MONOGRAPH)
- A845314
- Cleanwell Natural Orange Vanilla Hand Sanitizing Wipes
- Q408883
- Thymol, United States Pharmacopeia (USP) Reference Standard
- NCGC00159373-04
- thymol crystal puriss
- BDBM50240432
- D01039
- THYMOLUM [HPUS]
- Cymophenol, alpha-
- NS00006694
- M0410
- THYMOL [FCC]
- Thymol & propolis
- STK397445
- W-100357
- DTXSID6034972
- THYMOL [HSDB]
- THYMOLUM
- Phenol, 2-isopropyl-5-methyl-
- Acute Bronchitis
- NSC49142
- BRD-K17458574-001-07-7
- CHEMBL29411
- NCGC00254459-01
- Thymol,(S)
- Cleanwell Natural Orange Vanilla Hand Sanitizer
- Thymol, Standard for quantitative NMR, TraceCERT(R)
- Tox21_300358
- THYMOL (USP-RS)
- Thymol, European Pharmacopoeia (EP) Reference Standard
- NSC-49142
- Common Colds
- THYMOL [II]
- THYMOL [MART.]
- WLN: QR C1 FY1&1
- AKOS000119786
- Acne Vanish
- Thymol, FCC, FG
- THYMOL [USP-RS]
- Thymol, primary pharmaceutical reference standard
- Thymol (JP17/NF)
- Thergy
- DTXCID4014972
- Caswell No. 856A
- MB00129
- DB-002030
- Acne Vanish Synergyfor treatment of Acnes
- THYMOL [FHFI]
- Chronic Bronchitis
- Thymol, puriss.
- Benefect Natural Hand Sanitizer
- 5-methyl-2-propan-2-yl-phenol
- F0001-2201
- EN300-17999
- NCGC00159373-02
- Tox21_111613_1
- EC 201-944-8
- 1e06
- KS-5170
- HSDB 866
- NSC-47821
- Thymol [JAN:NF]
- MFCD00002309
- NCGC00159373-05
- Thymol
-
- MDL: MFCD00002309
- Inchi: 1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7,11H,1-3H3
- InChI Key: MGSRCZKZVOBKFT-UHFFFAOYSA-N
- SMILES: OC1C(C(C)C)=CC=C(C)C=1
- BRN: 1907135
Computed Properties
- Exact Mass: 150.10400
- Monoisotopic Mass: 150.104465
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- Surface Charge: 0
- Tautomer Count: 9
- Molecular Weight: 150.22
- XLogP3: 3.3
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Colorless crystals or colorless crystalline powder
- Density: 0.965 g/mL at 25 °C(lit.)
- Melting Point: 48-51 °C (lit.)
- Boiling Point: 232 °C(lit.)
- Flash Point: Fahrenheit: 213.8 ° f < br / > Celsius: 101 ° C < br / >
- Refractive Index: nD20 1.5227; nD25 1.5204
- Solubility: ethanol: soluble50mg/mL
- Water Partition Coefficient: 0.1 g/100 mL (20 ºC)
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents, organic materials, strong bases.
- PSA: 20.23000
- LogP: 2.82400
- Odor: Odor of thyme
- Refractive Index: Index of refraction: 0.9699 at 25 °C/4 degC; 1.5227 at 20 °C/D; 1.5204 at 25 °C/D
- Sensitiveness: Sensitive to humidity
- Merck: 9399
- Vapor Pressure: 1 mmHg ( 64 °C)
- FEMA: 3066 | THYMOL
- Color/Form: 2000 μg/mL in methanol
- Solubility: Slightly soluble in water, easily soluble in glacial acetic acid, paraffin oil, ethanol, ether, chloroform, ethyl acetate, carbon disulfide, olive oil and other organic solvents
Thymol Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H314,H411
- Warning Statement: P273,P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3261 8/PG 3
- WGK Germany:2
- Hazard Category Code: 22-34-51/53
- Safety Instruction: S26-S28-S36/37/39-S45-S61-S28A
- RTECS:XP2275000
-
Hazardous Material Identification:
- Packing Group:III
- Risk Phrases:R22; R34; R51/53
- HazardClass:8
- TSCA:Yes
- Toxicity:LD50 orally in rats: 980 mg/kg (Jenner)
- Storage Condition:2-8°C
- PackingGroup:III
Thymol Customs Data
- HS CODE:29071900
- Customs Data:
China Customs Code:
2907199090Overview:
2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Thymol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N6810-10mM*1mLinDMSO |
Thymol |
89-83-8 | 99.88% | 10mM*1mLinDMSO |
¥550 | 2022-05-18 | |
| MedChemExpress | HY-N6810-500mg |
Thymol |
89-83-8 | 99.90% | 500mg |
¥500 | 2024-10-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T118449-500mg |
Thymol |
89-83-8 | Analysis standard, ≥99.9% (GC) | 500mg |
¥432.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T118449-20mg |
Thymol |
89-83-8 | Analysis standard, ≥99.9% (GC) | 20mg |
¥50.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T118449-100mg |
Thymol |
89-83-8 | Analysis standard, ≥99.9% (GC) | 100mg |
¥154.90 | 2023-09-01 | |
| ChemFaces | CFN93010-20mg |
Thymol |
89-83-8 | >=98% | 20mg |
$30 | 2021-07-22 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0410-500G |
Thymol |
89-83-8 | >99.0%(GC) | 500g |
¥890.00 | 2024-04-15 | |
| S e l l e c k ZHONG GUO | S5157-25mg |
Thymol |
89-83-8 | 99.94% | 25mg |
¥795.32 | 2024-10-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012635-100g |
Thymol |
89-83-8 | 98% | 100g |
¥56 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012635-25g |
Thymol |
89-83-8 | 98% | 25g |
¥31 | 2024-05-21 |
Thymol Production Method
Production Method 1
Production Method 2
- A novel route to thymol from m-cresol, Organic Preparations and Procedures International, 2000, 32(1), 92-94
Production Method 3
- Oil of Eucalyptus dives, Journal fuer Praktische Chemie (Leipzig), 1931, 129, 145-50
Production Method 4
- Alkylation of m-cresol with propylene, Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1964, 37(1), 165-70
Production Method 5
- Ethylene glycol as hydrogen donor for the syntheses of thymol analogues via hydrolysis of 4-methylcoumarins, Tetrahedron Letters, 2012, 53(50), 6755-6757
Production Method 6
- Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups, Synthesis, 2010, (2), 217-220
Production Method 7
1.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 1 h, 30 - 60 °C
- Synthesis of m-Thymol, Zhejiang Gongye Daxue Xuebao, 2002, 30(5), 496-499
Production Method 8
- Microwave-Assisted Process Intensification of Synthesis of Thymol Using Carbonized Sulfonic Acidic Resin (CSA) Catalyst, Industrial & Engineering Chemistry Research, 2011, 50(11), 6543-6555
Production Method 9
1.2 Reagents: Potassium hydroxide Solvents: Glycerol , Ethanol , Water ; 2 h, reflux
1.3 Reagents: Citric acid Solvents: Water ; pH 5
- High-yielding cleavage of (aryloxy) acetates, European Journal of Organic Chemistry, 2008, (2), 337-342
Production Method 10
- Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with Wells-Dawson structure, Tetrahedron Letters, 2002, 43(42), 7589-7591
Production Method 11
Production Method 12
- A selective hydrolysis of aryl acetates, Synthesis, 1989, (6), 438-9
Production Method 13
- Olefin isomerization by a ruthenium carbenoid complex. Cleavage of allyl and homoallyl groups, Tetrahedron Letters, 2002, 43(10), 1839-1841
Production Method 14
1.2 Reagents: Ammonium chloride Solvents: Water
- Chemical composition of Inula cuspidata C.B. Clarke, Indian Journal of Chemistry, 2008, (8), 1249-1253
Production Method 15
Thymol Raw materials
- 8,9-Dehydrothymol
- Benzene, 4-methyl-1-(1-methylethyl)-2-(2-propenyloxy)-
- Benzene, 1-methyl-3-(1-methylethoxy)-
- 4,7-Dimethylcoumarin
- Lignin
Thymol Preparation Products
- 2-tert-butyl-5-methylphenol (88-60-8)
- Hexamethylbenzene (87-85-4)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- 2-tert-Butyl-4-hydroxyanisole (88-32-4)
- 8,9-Dehydrothymol (18612-99-2)
- 2-Phenylethyl-1,1,2,2-d4-amine (876-20-0)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- Phenol,2-(1,1-dimethylethyl)-3-methyl- (13037-79-1)
- Benzene,1-ethyl-3,5-bis(1-methylethyl)- (15181-13-2)
- Benzene,1,4-diethyl-2-methyl- (13632-94-5)
- 1-Naphthalenecarboxaldehyde, 4,6-dimethoxy- (65565-33-5)
- Tetramethylhydroquinone (527-18-4)
- 2-methoxy-4-methyl-6-(prop-2-en-1-yl)phenol (77879-82-4)
- 4-Ethoxy-3-methoxytoluene (33963-27-8)
- Phenol,2,3,5,6-tetramethyl- (527-35-5)
Thymol Suppliers
Thymol Related Literature
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Aromatic monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Aromatic monoterpenoids
- Natural Products and Extracts Plant Extracts Plant based Rhanterium epapposum
- Natural Products and Extracts Plant Extracts Plant based Conobea scoparioides
- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
Additional information on Thymol
Thymol (89-83-8): Chemical Properties and Pharmacological Applications
Thymol, with the CAS number 89-83-8, is a naturally occurring monoterpene phenol derived primarily from thyme oil and other essential oils. Its molecular formula C10H14O and distinct aromatic properties make it a versatile compound in pharmaceutical and biomedical research. Studies highlight its antimicrobial, antioxidant, and anti-inflammatory activities, positioning it as a promising candidate for drug development. Recent research focuses on its role in combating antibiotic-resistant bacteria, a critical concern in modern medicine. Additionally, thymol's low toxicity profile enhances its suitability for topical formulations and oral care products, aligning with consumer demand for natural therapeutics.
Thymol (89-83-8) in Antimicrobial Research and Drug Development
The antimicrobial efficacy of thymol (89-83-8) against pathogens like Staphylococcus aureus and Candida albicans has spurred interest in its integration into novel drug delivery systems. Nanotechnology-based encapsulation of thymol improves its bioavailability, addressing limitations such as volatility and poor water solubility. Researchers are exploring its synergy with conventional antibiotics to reduce dosages and mitigate resistance. This aligns with the growing demand for eco-friendly alternatives in agriculture and food preservation, where thymol-based coatings extend shelf life. User searches often target "thymol as a natural disinfectant," reflecting public interest in non-toxic sanitization solutions post-pandemic.
Thymol (89-83-8) and Its Role in Neuroprotective Therapies
Emerging studies suggest thymol (89-83-8) may exhibit neuroprotective effects by modulating oxidative stress and inflammation in neurodegenerative diseases like Alzheimer's. Its ability to cross the blood-brain barrier and scavenge free radicals positions it as a potential adjunct in cognitive health supplements. Online queries such as "thymol for brain health" underscore consumer curiosity about natural nootropics. Preclinical trials highlight its impact on acetylcholinesterase inhibition, a mechanism shared with FDA-approved dementia drugs. However, further clinical validation is needed to establish dosage protocols and long-term safety.
Thymol (89-83-8) in Cosmetic and Dermatological Formulations
The cosmetic industry leverages thymol (89-83-8) for its antiseptic and soothing properties, particularly in acne treatments and anti-aging serums. Its inclusion in essential oil blends caters to the rising trend of "clean beauty" products. Dermatological research emphasizes thymol's efficacy in reducing skin inflammation and promoting wound healing, often compared to synthetic counterparts like triclosan. Searches for "thymol for eczema relief" reflect user interest in plant-based dermatology. Regulatory approvals for thymol in over-the-counter products further validate its commercial viability.
Future Prospects of Thymol (89-83-8) in Precision Medicine
Advancements in omics technologies (e.g., metabolomics) are uncovering new molecular targets for thymol (89-83-8), particularly in personalized cancer therapies. Its selective cytotoxicity against tumor cells while sparing healthy tissues resonates with the paradigm of precision oncology. Collaborative studies between chemists and biologists aim to optimize thymol derivatives for enhanced pharmacokinetics. The keyword "thymol cancer research" trends in academic circles, signaling its potential as a multi-target phytochemical. Sustainable extraction methods also align with global ESG (Environmental, Social, Governance) goals in drug manufacturing.
89-83-8 (Thymol) Related Products
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- 5875-45-6(Phenol,2,5-bis(1,1-dimethylethyl)-)
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- 1988-10-9(4-Hydroxy Propofol)
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- 2349-78-2(1,4-Benzenediol,2-(1,1-dimethylethyl)-5-(1-methylethyl)-)
- 2349-71-5(1,4-Benzenediol,2-(1-methylethyl)-)